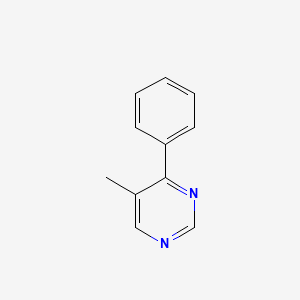

5-Methyl-4-phenylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

5-methyl-4-phenylpyrimidine |

InChI |

InChI=1S/C11H10N2/c1-9-7-12-8-13-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

UCIXIFAXVBYNGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CN=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 4 Phenylpyrimidine and Its Congeners

Strategic Approaches to Pyrimidine (B1678525) Ring Construction with Phenyl and Methyl Substituents

The construction of the 5-methyl-4-phenylpyrimidine scaffold can be achieved through various synthetic strategies, primarily involving cyclocondensation and multi-component reactions. These methods offer convergent and efficient pathways to this specific substitution pattern on the pyrimidine core.

Cyclocondensation Reactions Utilizing Relevant Precursors

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. For the synthesis of this compound, this typically involves the reaction of a C3 synthon bearing the methyl group with a source of the N-C-N fragment, such as benzamidine (B55565), which provides the phenyl group at the 2-position of the resulting pyrimidine.

Multi-component Reaction Strategies for Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, one-pot operation from three or more starting materials. nih.govfrontiersin.orgnih.gov These reactions are highly atom-economical and offer a rapid and efficient route to diverse molecular scaffolds. nih.govfrontiersin.orgnih.gov

A notable multi-component strategy for the synthesis of substituted pyrimidines involves the iridium-catalyzed reaction of amidines with up to three different alcohols. nih.govmdpi.com This method proceeds through a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds, leading to highly and unsymmetrically decorated pyrimidines with yields of up to 93%. nih.govmdpi.com While not explicitly detailed for this compound, this methodology could theoretically be adapted by selecting appropriate alcohol precursors that would ultimately form the methyl and phenyl substituents at the desired positions. For example, the reaction of benzamidine with propan-2-ol and another suitable alcohol could potentially lead to the target molecule.

Another relevant three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles involves the reaction of malononitrile, aldehydes, and N-unsubstituted amidines. mdpi.com This reaction can be conducted under thermal aqueous conditions or microwave irradiation and provides a route to pyrimidine derivatives in good to excellent yields. mdpi.com By selecting benzaldehyde (B42025) and an appropriate C3 synthon, this method could be adapted to generate a precursor that could be further modified to yield this compound.

| Reaction Type | Precursors | Key Features | Potential for this compound Synthesis |

| Cyclocondensation | α-methyl-β-dicarbonyl compound + Benzamidine | Stepwise formation of the pyrimidine ring. | Direct synthesis by choosing appropriate C3 and N-C-N synthons. |

| Iridium-catalyzed MCR | Amidine + Alcohols | High regioselectivity and yields. nih.govmdpi.com | Theoretical adaptation by selecting specific alcohol precursors. |

| Three-component Reaction | Malononitrile + Aldehyde + Amidine | Good to excellent yields under thermal or microwave conditions. mdpi.com | Synthesis of a functionalized precursor for further modification. |

Functional Group Interconversions and Derivatization Routes at the 5-Methyl and 4-Phenyl Positions

Once the this compound core is synthesized, its chemical properties can be further tuned through functional group interconversions and derivatization at various positions on the pyrimidine ring, the phenyl moiety, and the 5-methyl group.

Introduction of Varied Substituents on the Pyrimidine Ring

The pyrimidine ring is susceptible to both electrophilic and nucleophilic substitution, although the latter is generally more facile due to the electron-deficient nature of the diazine ring. bhu.ac.in The introduction of substituents can significantly alter the electronic and steric properties of the molecule.

Leaving groups, such as halogens, at the 2, 4, and 6 positions of the pyrimidine ring can be readily displaced by a variety of nucleophiles. bhu.ac.in For instance, a chloro-substituted this compound could be synthesized and subsequently reacted with amines, alkoxides, or thiolates to introduce a diverse range of functional groups at that position. The reactivity of these positions allows for the late-stage diversification of the pyrimidine scaffold. For example, the reaction of 2,4-dichloro-5-methylpyrimidine (B13550) with a boronic acid derivative via a Suzuki coupling reaction, followed by a Buchwald-Hartwig amination, has been used to synthesize N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. nih.gov

Modifications of the Phenyl Ring Moiety

The phenyl ring at the 4-position of the pyrimidine core offers another site for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring, provided the reaction conditions are compatible with the pyrimidine ring. The directing effects of the pyrimidine ring and any existing substituents on the phenyl ring will govern the position of substitution.

For instance, nitration, halogenation, or Friedel-Crafts reactions could be performed on this compound to introduce nitro, halo, or acyl groups, respectively, onto the phenyl ring. The position of substitution (ortho, meta, or para) will be influenced by the electronic nature of the pyrimidine ring. Subsequent reduction of a nitro group to an amine or further manipulation of other introduced functional groups can provide a wide array of derivatives. Studies on related phenyl-substituted heterocycles have shown that functionalization at the 3-position of the phenyl ring can be limited, with only certain substituents like nitro and cyano groups leading to retention of biological activity in some cases. frontiersin.org

Site-Specific Functionalization at the 5-Methyl Group

The 5-methyl group, while generally less reactive than other positions, can undergo specific functionalization reactions. Halogenation of the methyl group, for example, through radical substitution, can introduce a handle for further synthetic transformations. The resulting halomethyl derivative can then be subjected to nucleophilic substitution to introduce a variety of functional groups, such as hydroxyl, amino, or cyano moieties.

Furthermore, oxidation of the 5-methyl group can lead to the corresponding 5-hydroxymethyl or 5-carboxy derivatives. These functionalized pyrimidines can then serve as versatile intermediates for further elaboration. For example, the hydroxymethyl group can be esterified or etherified, while the carboxylic acid can be converted to amides or esters. The presence of a hydroxymethyl group in related 5-methyl-4-thiopyrimidine derivatives has been shown to significantly increase their cytotoxicity towards both cancer and normal cell lines. nih.gov

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Pyrimidine Ring (e.g., C2, C6) | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether |

| Phenyl Ring (C4) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, Acyl chloride/AlCl₃ | Nitro, Bromo, Acyl |

| 5-Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Bromomethyl |

| 5-Methyl Group | Oxidation | Oxidizing agents (e.g., KMnO₄, SeO₂) | Carboxylic acid, Aldehyde |

| 5-Halomethyl Group | Nucleophilic Substitution | H₂O, NH₃, NaCN | Hydroxymethyl, Aminomethyl, Cyanomethyl |

Catalytic Methods in the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is greatly advanced by a variety of catalytic methodologies that offer efficiency, selectivity, and milder reaction conditions compared to classical methods. Palladium-catalyzed cross-coupling reactions, in particular, have become a cornerstone for introducing the phenyl group at the C4-position of the pyrimidine ring.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating the crucial carbon-carbon bond between a pyrimidine core and a phenyl group. This reaction typically involves the coupling of a halogenated pyrimidine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com Various palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride, have proven effective. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent can be tailored to achieve high yields and regioselectivity, allowing for the synthesis of mono- or diarylated pyrimidines. researchgate.netresearchgate.net For instance, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids can be controlled to selectively yield C4-substituted products. mdpi.com

Beyond the Suzuki reaction, other catalytic systems have been developed for pyrimidine synthesis. Copper-catalyzed tandem reactions have been employed to create novel sulfonamide pyrimidine derivatives with high yields. mdpi.com Lewis acids, such as Zinc Bromide (ZnBr₂), can catalyze the [5+1] annulation of enamidines with orthoesters to form polysubstituted pyrimidines. mdpi.com Furthermore, Brønsted acids like triflic acid have been used to catalyze pseudo five-component reactions to yield 2,4,6-triarylpyrimidines. mdpi.com

Modern approaches also include photoredox-mediated C-H arylation. This method, utilizing a palladium(II) catalyst in conjunction with a photoredox initiator like tris(2,2′-bipyridine)ruthenium(II) chloride, allows for the direct C-H functionalization of a pre-existing pyrimidine ring to introduce a phenyl group. mdpi.com This technique represents a step forward in atom economy by avoiding the need for pre-halogenated substrates. The catalytic cycle is believed to involve a Pd(II)/Pd(IV) pathway, with the catalyst's coordination to a pyrimidine nitrogen atom directing the C-H activation. mdpi.com

The diversity of catalytic methods, from well-established cross-coupling reactions to innovative C-H activation strategies, provides chemists with a versatile toolkit for the synthesis of this compound and its congeners, enabling the creation of complex molecular architectures.

Optimization of Reaction Conditions and Yield for Academic Synthesis

The academic synthesis of this compound derivatives heavily relies on the meticulous optimization of reaction conditions to maximize product yield and purity. Key parameters that are systematically varied include the choice of catalyst, solvent, base, temperature, and reaction time.

In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the selection of the palladium source and its associated ligands is critical. Studies have shown that while various catalysts can be effective, their performance is highly dependent on the specific substrates and other reaction conditions. researchgate.net For the synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine, catalyst systems like Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ with K₃PO₄ as the base have been found to produce reasonable yields. researchgate.net A systematic screening of solvents, bases, and catalyst loading is often the first step in optimizing these coupling reactions.

For example, in the Suzuki coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid, a screen of solvents revealed that 1,4-dioxane (B91453) provided the highest yield (71%) when using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base. mdpi.com Further optimization often involves exploring different palladium catalysts.

Table 1: Effect of Palladium Catalyst on Suzuki Coupling Yield Reaction of 2,4-dichloropyrimidine with phenylboronic acid.

| Catalyst | Yield (%) |

|---|---|

| Pd(PPh₃)₄ | 71 |

| Pd(OAc)₂ | 65 |

| PdCl₂(dppf) | 58 |

| PdCl₂(PPh₃)₂ | 45 |

Data sourced from studies on Suzuki coupling of chloropyrimidines. mdpi.com

The choice of base is another crucial factor influencing the reaction's success. Inorganic bases are commonly employed, with their strength and solubility impacting the reaction rate and yield. In the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, potassium phosphate (B84403) (K₃PO₄) was found to be an effective base when used with Pd(PPh₃)₄ in 1,4-dioxane. mdpi.com

Table 2: Optimization of Base and Solvent in Suzuki Coupling Synthesis of 4-Aryl-6-chloropyrimidines.

| Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane | 60-75 |

| Pd(PPh₃)₂Cl₂ | K₃PO₄ | Dioxane | 65-80 |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 50-65 |

| Pd(PPh₃)₄ | Na₂CO₃ | DME | 45-60 |

Representative data compiled from pyrimidine synthesis literature. researchgate.netmdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool for optimizing reaction conditions, significantly reducing reaction times from hours to minutes while often improving yields. mdpi.comresearchgate.net For the Suzuki coupling of 2,4-dichloropyrimidines, microwave irradiation for just 15 minutes with a very low catalyst loading (0.5 mol%) of Pd(PPh₃)₄ resulted in good to excellent yields, showcasing a highly efficient and cost-effective approach for academic laboratories. mdpi.com This combination of optimized catalytic systems with modern heating technology allows for the rapid and high-yield synthesis of pyrimidine derivatives. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 4 Phenylpyrimidine

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring in 5-Methyl-4-phenylpyrimidine is electron-deficient, making it susceptible to nucleophilic attack, while also being a substrate for electrophilic substitution under certain conditions, particularly on its phenyl substituent.

Amination Reactions and Associated Mechanisms (e.g., ANRORC, Cine Substitution)

The introduction of an amino group onto the pyrimidine core can proceed through complex mechanisms, especially in the case of substituted pyrimidines. One of the most significant pathways is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from classical aromatic nucleophilic substitution (SNAr).

The ANRORC mechanism has been extensively studied in the reactions of metal amides, such as potassium amide (KNH2) in liquid ammonia, with substituted pyrimidines. wikipedia.orgresearchgate.net For a halo-substituted pyrimidine, the process begins with the addition of the amide nucleophile to an electrophilic carbon atom of the ring, often C6 or C2. This is followed by the cleavage of a nitrogen-carbon bond, leading to an open-chain intermediate. Subsequent ring closure, with the expulsion of the leaving group (e.g., a halide ion), results in the formation of the aminated product. scispace.com Isotope labeling studies have provided definitive evidence for this pathway by demonstrating that one of the ring's original nitrogen atoms can be displaced to become an exocyclic nitrogen atom in the final product. wikipedia.org

Another potential pathway in amination reactions is cine substitution , where the incoming nucleophile attaches to a position adjacent to the carbon atom bearing the leaving group. Evidence suggests that some cine-substitutions on pyrimidine rings, previously thought to proceed via a hetaryne intermediate, may also involve an ANRORC-type mechanism. researchgate.net For this compound, direct amination is challenging without a suitable leaving group on the ring. However, its halogenated derivatives would be expected to undergo these types of reactions.

Table 1: Comparison of Amination Mechanisms on Pyrimidine Rings

| Mechanism | Key Feature | Intermediate | Product |

|---|---|---|---|

| SNAr | Direct displacement of a leaving group | Meisenheimer complex | "Normal" substitution product |

| SN(ANRORC) | Ring opening and re-closure | Open-chain nitrile | "Normal" substitution product, potential for isotope scrambling |

| Cine Substitution | Nucleophile attacks position adjacent to leaving group | Hetaryne or ANRORC-type intermediate | Isomeric substitution product |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation provides a critical entry point for functionalizing the this compound scaffold, creating substrates for powerful carbon-carbon bond-forming reactions like the Suzuki cross-coupling.

Halogenation: The pyrimidine ring itself is generally resistant to electrophilic attack due to its electron-deficient nature. However, direct halogenation can be achieved under specific conditions. More commonly, functional groups on the ring are replaced with halogens. For instance, hydroxyl groups can be converted to chloro groups using reagents like phosphorus oxychloride (POCl3). mdpi.com Regioselective halogenation of heterocyclic systems can also be facilitated by hypervalent iodine reagents, offering a mild and efficient method. nih.gov

Cross-Coupling Reactions: Once a halogen atom (typically Cl, Br, or I) is installed on the pyrimidine ring, it can participate in palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which pairs a halo-heterocycle with an organoboron reagent (like a boronic acid), is particularly effective for creating new C-C bonds. rsc.orgfigshare.com This reaction has been used to synthesize a wide array of phenyl- and heteroaryl-substituted pyrimidines. rsc.orgmdpi.commorressier.com The general reaction involves an oxidative addition of the halopyrimidine to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. Chloropyrimidines are often preferred substrates for their balance of reactivity and stability. figshare.com For this compound, halogenation at the C2 or C6 positions would create a versatile intermediate for introducing various aryl or alkyl groups via Suzuki coupling.

Oxidative and Reductive Transformations

N-Oxidation Processes and Ring Contractions

N-Oxidation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, forming N-oxides. This transformation is typically achieved using peroxy acids, such as peroxytrifluoroacetic acid. researchgate.net N-oxidation alters the electronic properties of the ring, making it more reactive. For example, pyridine (B92270) N-oxides facilitate electrophilic substitution at the 4-position. nih.gov In pyrimidines, N-oxidation can lead to mono-N-oxides or, less commonly, di-N-oxides. researchgate.net These N-oxide derivatives can serve as intermediates for further functionalization.

Ring Contractions: While not extensively documented specifically for this compound, ring contraction is a known transformation in heterocyclic chemistry. These reactions can be initiated through various mechanisms, including photochemical processes (e.g., Norrish type II reaction), radical-mediated pathways, or cationic rearrangements. nih.govwikipedia.orgnih.gov For instance, a radical-mediated ring contraction is a key step in the biosynthesis of 7-deazapurines. nih.gov Such a transformation in a pyrimidine derivative would likely require specific functionalization to facilitate the necessary bond cleavage and rearrangement steps.

Reduction of Functional Groups

Functional groups attached to the this compound core can be selectively reduced. For example, ester groups, which can be present at the 5-position in synthetic precursors, are readily reduced to hydroxymethyl groups. mdpi.com This transformation is typically accomplished using powerful hydride-donating reagents.

Common reducing agents and their selectivities are listed below:

Lithium aluminum hydride (LiAlH₄): A strong, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles to the corresponding alcohols or amines. harvard.edu

Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent, typically used for aldehydes and ketones.

Borane (BH₃): Often used for the selective reduction of carboxylic acids in the presence of other functional groups like esters. harvard.edu

In a specific example, a derivative of 2-phenyl-5-methylpyrimidine containing an ester at the 5-position was reduced to the corresponding methanol (B129727) derivative. nih.gov This highlights the utility of reduction reactions in modifying substituents on the pyrimidine scaffold.

Tautomerism and Isomerization Studies

Tautomerism is a form of isomerization involving the migration of a proton, and it is a crucial consideration for pyrimidine derivatives bearing certain functional groups. If this compound is functionalized with hydroxyl or amino groups, it can exist in different tautomeric forms.

For example, hydroxypyrimidines can undergo keto-enol tautomerization. In the solid state, there is often a strong preference for the keto form (pyrimidinone). nih.gov Similarly, aminopyrimidines can exhibit imine-enamine tautomerism. The equilibrium between these forms can be influenced by the solvent, temperature, and pH. mdpi.com

A related compound, 5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione, exists as the keto tautomer, highlighting the stability of the pyrimidinone form. drugbank.com The study of these equilibria is vital as different tautomers can exhibit distinct chemical reactivity and biological activity. Computational methods are often employed to evaluate the relative stability of different tautomers based on their Gibbs free energies. mdpi.com

Isomerization can also occur as a consequence of certain reaction mechanisms. As noted previously, the ANRORC mechanism can lead to products that are isomeric with respect to the position of labeled isotopes, providing a clear example of mechanistic isomerization. wikipedia.org

Investigating the Chemical Reactivity and Mechanistic Aspects of this compound

Detailed investigations into the chemical reactivity of this compound, particularly concerning its reaction kinetics and thermodynamics, are not extensively documented in publicly available scientific literature. While the synthesis and biological activities of various pyrimidine derivatives have been subjects of considerable research, specific quantitative data such as reaction rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for reactions involving this compound remain scarce.

Computational chemistry offers a powerful tool for predicting and understanding the reactivity of molecules. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, can elucidate reaction mechanisms, identify transition states, and calculate the energetic profiles of reaction pathways. For instance, computational analyses of related pyrimidine derivatives have been used to explore their synthesis mechanisms and predict their stability. Such studies typically involve optimizing the geometries of reactants, intermediates, transition states, and products to determine their relative energies.

From these computational models, it is possible to derive thermodynamic data. For example, the enthalpy change (ΔH) of a reaction can be estimated from the difference in the calculated total energies of the products and reactants. Similarly, vibrational frequency calculations can provide the zero-point vibrational energy (ZPVE) and contribute to the calculation of entropy (ΔS) and Gibbs free energy (ΔG) at different temperatures.

Kinetic parameters can also be estimated through computational approaches. Transition State Theory (TST) is commonly used to calculate rate constants from the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.

Although specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated from such computational studies for a hypothetical reaction.

Hypothetical Reaction: Synthesis of this compound from Precursors A and B.

Table 1: Hypothetical Thermodynamic Data for the Synthesis of this compound at 298.15 K

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -25.5 |

| Entropy of Reaction (ΔS) | -0.012 (kcal/mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -21.9 |

Table 2: Hypothetical Kinetic Data for the Rate-Determining Step in the Synthesis of this compound

| Parameter | Value |

| Activation Energy (Ea) | 15.2 kcal/mol |

| Pre-exponential Factor (A) | 3.0 x 10¹⁰ s⁻¹ |

| Rate Constant (k) at 298.15 K | 1.5 x 10⁻³ s⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 22.8 kcal/mol |

It is important to emphasize that the values presented in these tables are purely illustrative and are not based on experimental or calculated data for this compound. They serve to demonstrate the kind of detailed information that kinetic and thermodynamic investigations would provide. Further dedicated experimental and computational research is necessary to determine the actual kinetic and thermodynamic profiles for reactions involving this compound.

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 4 Phenylpyrimidine Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 5-Methyl-4-phenylpyrimidine derivatives. Through the analysis of ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. For instance, in the spectrum of a this compound derivative, characteristic signals would be expected for the methyl protons, the phenyl group protons, and any protons on the pyrimidine (B1678525) ring itself. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons. For example, a singlet for the methyl group would indicate no adjacent protons.

For fluorinated derivatives, ¹⁹F NMR spectroscopy is a powerful technique due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion. wikipedia.orgrsc.org This technique is crucial for confirming the successful incorporation of fluorine atoms and for studying their electronic environment within the molecule. The chemical shifts and coupling constants (J) in ¹⁹F NMR provide valuable structural information. Long-range ¹⁹F-¹⁹F and ¹H-¹⁹F couplings are commonly observed and aid in the definitive assignment of signals. wikipedia.org

The following table summarizes representative NMR data for a selection of this compound derivatives:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | 1.34 (t, 3H, CH₃), 1.44 (t, 3H, CH₃), 2.75 (s, 3H, CH₃), 3.66–3.76 (m, 2H, CH₂), 4.40 (q, 2H, CH₂), 7.46–8.51 (m, 5H, aromatic) | Not explicitly provided | mdpi.com |

| Ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate | 1.43 (t, 3H, CH₃), 2.80 (s, 3H, CH₃), 4.41 (q, 2H, CH₂), 7.46–8.45 (m, 5H, aromatic) | Not explicitly provided | mdpi.com |

| {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol | Not explicitly provided | Not explicitly provided | researchgate.netnih.gov |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | Not explicitly provided | Not explicitly provided | researchgate.netnih.gov |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. cardiff.ac.uk Specific functional groups exhibit characteristic absorption bands at well-defined frequencies (expressed in wavenumbers, cm⁻¹). For a typical this compound derivative, one would expect to observe C-H stretching vibrations from the methyl and phenyl groups, C=C and C=N stretching vibrations from the aromatic and pyrimidine rings, and various bending vibrations. For example, in ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate, a characteristic C=O stretching vibration is observed around 1686 cm⁻¹, and a C-S stretching vibration is seen at 651 cm⁻¹. mdpi.com

Raman spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. cardiff.ac.uk It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectra often provide complementary information to IR spectra, particularly for symmetric vibrations and bonds involving heavier atoms.

The table below presents characteristic IR absorption bands for selected this compound derivatives:

| Compound | Key IR Bands (cm⁻¹) | Functional Group | Reference |

| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | 1686, 651 | C=O, C-S | mdpi.com |

| Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | 1670, 3327 | C=O, N-H | mdpi.com |

| [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol | 3374, 639 | O-H, C-S | mdpi.com |

| [4-Amino-6-methyl-2-phenylpyrimidin-5-yl]methanol | 3311, 3418, 3183 | NH₂, O-H | mdpi.com |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. mdpi.com This technique is crucial for verifying the identity of newly synthesized this compound derivatives.

In HRMS, molecules are ionized and their mass-to-charge ratio (m/z) is measured with very high accuracy. The experimentally determined mass is then compared to the calculated theoretical mass for a proposed molecular formula. A close match between the experimental and calculated masses provides strong evidence for the correct elemental composition of the compound.

The following table provides examples of HRMS data for several this compound derivatives, demonstrating the excellent agreement between the calculated and found molecular masses:

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | C₂₁H₂₀N₂O₂S | 365.1318 | 365.1293 | mdpi.com |

| Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | C₁₆H₁₉N₃O₂ | 286.1550 | 286.1598 | mdpi.com |

| Ethyl 4-[(2-hydroxyethyl)amino]-6-methyl-2-phenylpyrimidine-5-carboxylate | C₁₆H₁₉N₃O₃ | 302.1499 | 302.1482 | mdpi.com |

| [4-Amino-6-methyl-2-phenylpyrimidin-5-yl]methanol | C₁₂H₁₃N₃O | 216.1131 | 216.1110 | mdpi.com |

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Intermolecular Interactions

The analysis of the crystal structure also elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice. cardiff.ac.uk For example, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, π-π interactions between the phenyl and pyrimidine rings of neighboring molecules form molecular chains. cardiff.ac.uk These chains are further linked by N-H···N hydrogen bonds.

Crystallographic data for several this compound derivatives are summarized in the table below:

| Compound | Space Group | Key Structural Features | Reference |

| Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate | P-1 | Dihedral angles between the pyrimidine ring and the two aryl substituents define the conformation. | researchgate.netnih.gov |

| {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol | P2₁/c | Molecules form one-dimensional chains through intermolecular interactions. | researchgate.netnih.gov |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | P2₁/c | Molecules generate one-dimensional chains through intermolecular interactions. | researchgate.netnih.gov |

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Monoclinic | π-π interactions and N-H···N hydrogen bonds create a three-dimensional network. | cardiff.ac.uk |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's electronic structure.

For this compound derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic and pyrimidine rings. The position and intensity of these bands can be influenced by the nature and position of substituents on the rings. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the UV-Vis spectra and aid in the assignment of the observed electronic transitions. scielo.org.zaresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized this compound derivatives.

The following table presents elemental analysis data for a representative this compound derivative, illustrating the concordance between the calculated and found values:

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 2-amino-N'-(1-(4-chlorophenyl)ethylidene)-5-methyl-4-phenylpyrimidine-6-carbohydrazide | C₂₀H₁₈ClN₅O | C: 62.26, H: 4.70, N: 18.15 | C: 62.38, H: 4.75, N: 18.23 | rsc.org |

Computational and Theoretical Chemistry Studies on 5 Methyl 4 Phenylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of 5-Methyl-4-phenylpyrimidine, enabling detailed exploration of its electronic structure and reactivity. These calculations provide fundamental insights into the molecule's behavior at the quantum level.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

For a related compound, 4-(5-methyl- mdpi.comresearchgate.netjocpr.comtriazolo[1,5-a]pyrimidine-7-yloxy) phthalonitrile, DFT calculations have determined the HOMO energy to be -7.165 eV and the LUMO energy to be -1.536 eV, resulting in a HOMO-LUMO gap of 5.629 eV. researchgate.net These values provide a reference point for the expected electronic behavior of similar pyrimidine (B1678525) derivatives. The specific values for this compound would require dedicated DFT calculations.

Table 1: Frontier Molecular Orbital Energies of a Related Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.165 |

| LUMO | -1.536 |

| HOMO-LUMO Gap | 5.629 |

Note: Data for 4-(5-methyl- mdpi.comresearchgate.netjocpr.comtriazolo[1,5-a]pyrimidine-7-yloxy) phthalonitrile. researchgate.net

Electrostatic Potential Surface Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the molecular surface, thereby predicting sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent intermediate potential values.

For this compound, an MEP map would likely reveal the nitrogen atoms of the pyrimidine ring as regions of high electron density (red), making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the methyl group and the phenyl ring would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic interactions. A detailed MEP analysis would provide a comprehensive picture of the molecule's reactivity landscape.

Tautomeric Stability and Conformational Analysis

Tautomerism, the interconversion of structural isomers, and conformational analysis are crucial for understanding the behavior of this compound in different environments. DFT calculations are instrumental in determining the relative stabilities of different tautomers and conformers by calculating their ground-state energies.

For nitrogen-containing heterocyclic compounds, proton tautomerism is a common phenomenon. Theoretical studies on related azaazulene tautomers have demonstrated the power of DFT in predicting the most stable forms in both the gas phase and in solution. nih.gov A similar computational approach for this compound would involve optimizing the geometries of all possible tautomers and conformers and comparing their energies to identify the most stable structures. This information is vital as the biological activity of a molecule can be highly dependent on its predominant tautomeric and conformational state.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility of this compound and its interactions with its environment. By simulating the atomic motions over time, MD can reveal the accessible conformations of the molecule and the stability of its interactions with other molecules, such as water or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.com By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds.

While a specific QSAR model for this compound has not been reported, studies on related compound classes, such as mono-substituted 4-phenylpiperidines and 4-phenylpiperazines, have successfully used QSAR to understand their biological responses. nih.gov To develop a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated and correlated with the observed activities to generate a predictive model.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific target protein. This technique is crucial for understanding the molecular basis of a drug's mechanism of action and for designing new, more potent inhibitors.

Docking studies of various pyrimidine derivatives have been conducted against a range of biological targets. For instance, pyrimidine derivatives have been docked into the active site of human cyclin-dependent kinase 2 to predict their binding energies and interaction modes. nih.gov Similarly, other studies have explored the binding of pyrimidine-2-thiol (B7767146) derivatives to COX enzymes. rjptonline.org

A molecular docking study of this compound against a specific protein target would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and using a scoring function to evaluate the different binding poses. The results would provide insights into the key amino acid residues involved in the interaction and the estimated binding affinity, which can be expressed as a binding energy value. This information is invaluable for the rational design of novel inhibitors based on the this compound scaffold.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(5-methyl- mdpi.comresearchgate.netjocpr.comtriazolo[1,5-a]pyrimidine-7-yloxy) phthalonitrile |

| 2-(2-Mercaptophenyl)-1-azaazulene |

| 4-phenylpiperidines |

| 4-phenylpiperazines |

Enzyme Active Site Interactions

Computational docking simulations are a cornerstone in predicting how a ligand, such as this compound, might bind within the active site of an enzyme. These simulations model the non-covalent interactions that stabilize the ligand-enzyme complex, which are crucial for biological activity. For pyrimidine derivatives, several key interactions are consistently observed in docking studies.

The pyrimidine core itself, with its nitrogen atoms, can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donor residues (such as amino acids with hydroxyl or amine groups) in the enzyme's active site. The phenyl group of this compound is predicted to engage in hydrophobic and aromatic interactions. These can include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, and van der Waals interactions with nonpolar residues. The methyl group at the 5-position further contributes to the hydrophobic interactions, potentially fitting into a small hydrophobic pocket within the active site, thereby enhancing the binding affinity and selectivity.

Table 1: Predicted Enzyme Active Site Interactions for this compound

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Amino Acid Residues |

| Pyrimidine Ring | Hydrogen Bonding (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Phenyl Group | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Methyl Group | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

Receptor Binding Mode Analysis

Understanding the binding mode of this compound to a specific receptor is essential for predicting its pharmacological effect. Computational studies, particularly molecular docking, are employed to generate and evaluate plausible binding poses of the ligand within the receptor's binding pocket.

The analysis of these binding modes for phenylpyrimidine derivatives often reveals a consistent pattern. The planar pyrimidine ring system typically orients itself to maximize favorable interactions. The phenyl substituent often plays a crucial role in anchoring the molecule within a hydrophobic region of the binding site. The specific orientation of the phenyl ring relative to the pyrimidine core can significantly influence binding affinity and is often a key determinant of activity.

Table 2: Key Aspects of Receptor Binding Mode Analysis for this compound

| Analysis Aspect | Description |

| Ligand Conformation | The three-dimensional arrangement of the atoms of this compound when bound to the receptor. |

| Binding Site Interactions | Identification of specific amino acid residues in the receptor that interact with the ligand. |

| Scoring Functions | Computational algorithms used to estimate the binding affinity of different binding poses. |

| Conformational Changes | Analysis of any changes in the shape of the receptor or ligand upon binding. |

In Silico Approaches for Predicting Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. In silico methods are widely used to develop pharmacophore models, which can then be used to screen large compound libraries for molecules with similar features and potential biological activity. nih.gov

For this compound, a pharmacophore model can be hypothesized based on its chemical structure. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring are strong hydrogen bond acceptors.

Aromatic/Hydrophobic Region (AR/HY): The phenyl ring represents a significant aromatic and hydrophobic feature.

Hydrophobic Feature (HY): The methyl group provides an additional hydrophobic contact point.

These features, and their spatial arrangement, define the pharmacophore for this class of molecules. Computational software can be used to generate 3D pharmacophore models based on a set of active molecules or the structure of the target receptor's binding site. These models serve as a 3D query to search for novel compounds with the desired biological activity. nih.gov

Table 3: Predicted Pharmacophore Features of this compound

| Pharmacophore Feature | Structural Origin |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Nitrogen Atoms |

| Aromatic/Hydrophobic (AR/HY) | Phenyl Ring |

| Hydrophobic (HY) | Methyl Group |

Biological Activity and Molecular Interaction Mechanisms of 5 Methyl 4 Phenylpyrimidine Derivatives

Investigations into Antimicrobial Activities

Derivatives of the 5-methyl-4-phenylpyrimidine core have demonstrated significant potential in combating microbial infections through various mechanisms of action against bacteria, fungi, and viruses.

A primary antibacterial mechanism for pyrimidine (B1678525) derivatives involves the targeted inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. acs.org FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that assembles into a contractile "Z-ring" at the site of cell division. nih.gov The proper function of this ring is essential for bacterial cytokinesis.

Certain thiophenyl-pyrimidine derivatives have been identified as potent inhibitors of FtsZ. acs.org These compounds disrupt bacterial cell division by interfering with the protein's assembly dynamics. The mechanism of action is attributed to the effective inhibition of FtsZ polymerization and its associated guanosine (B1672433) triphosphatase (GTPase) activity. acs.orgnih.gov By binding to the FtsZ protein, these derivatives prevent the formation or stabilization of the Z-ring, leading to an iconic filamentous cell phenotype where bacteria elongate but cannot divide, ultimately resulting in cell death. acs.org This targeted action makes FtsZ an attractive target for developing new antibiotics to combat drug-resistant bacteria. acs.orgrsc.org

Below is a table summarizing the antibacterial activity of representative pyrimidine derivatives that function as FtsZ inhibitors.

| Compound ID | Target Organism | Mechanism of Action | Minimum Inhibitory Concentration (MIC) |

| 14av_amine16 | Staphylococcus aureus (including MRSA strains) | FtsZ Inhibition | 3 to 8 µg/mL acs.org |

| Thiophenyl-pyrimidine derivative (F20) | Gram-positive strains (including MRSA and VREs) | FtsZ Inhibition, GTPase Activity Inhibition | Higher potency than vancomycin (B549263) and methicillin (B1676495) acs.org |

| Pyrimidine quinuclidine (B89598) derivatives | Staphylococcus aureus, E. coli | FtsZ Inhibition (GTP binding site) | Not specified nih.gov |

This table is interactive and can be sorted by column.

The antifungal activity of phenylpyrimidine derivatives is primarily linked to the disruption of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. nih.gov The key molecular target in this pathway is the enzyme lanosterol (B1674476) 14α-demethylase, also known as Cytochrome P450 family 51 (CYP51). nih.govmdpi.com

Researchers have designed and synthesized novel 2-phenylpyrimidine (B3000279) derivatives that act as potent CYP51 inhibitors. nih.gov By binding to the active site of CYP51, these compounds prevent the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane. nih.gov The consequence is a disruption of membrane fluidity, permeability, and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication. mdpi.com Several of these compounds have shown efficacy against a range of clinically relevant pathogenic fungi, often superior to the first-line drug fluconazole. nih.gov

The table below presents the in vitro antifungal activity of a representative phenylpyrimidine CYP51 inhibitor against various fungal strains.

| Compound ID | Fungal Strain | Antifungal Activity (MIC in µg/mL) |

| C6 | Candida albicans | 1 |

| C6 | Candida tropicalis | 0.5 |

| C6 | Candida parapsilosis | 0.25 |

| C6 | Candida glabrata | 2 |

| C6 | Candida krusei | 1 |

| C6 | Cryptococcus neoformans | 0.25 |

| C6 | Aspergillus fumigatus | 2 |

| Fluconazole (Reference) | Candida albicans | 1 |

| Fluconazole (Reference) | Candida tropicalis | 4 |

| Fluconazole (Reference) | Candida parapsilosis | 2 |

Data sourced from research on phenylpyrimidine CYP51 inhibitors. nih.gov This table is interactive and can be sorted by column.

The pyrimidine scaffold is a core component of several nucleoside analogues with established antiviral activity. These agents typically function by interfering with the synthesis of viral nucleic acids. nih.gov For instance, certain 5-halo-2'-deoxyuridine derivatives rely on viral thymidine (B127349) kinase for their phosphorylation into active triphosphate forms. researchgate.net These active forms are then incorporated into the growing viral DNA chain by viral DNA polymerase, causing chain termination and halting replication. nih.gov

More complex fused pyrimidine systems have also been investigated for antiviral properties. A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to the this compound core, demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Although the precise mechanism for this specific scaffold is still under investigation, it is hypothesized that these compounds may interfere with viral entry or replication processes. mdpi.com The broad potential of pyrimidine derivatives in virology underscores the importance of continued research to elucidate their specific interference mechanisms against a range of viruses. mdpi.com

Explorations of Antiproliferative and Cytostatic Effects

Derivatives of this compound are a cornerstone in the development of targeted cancer therapies, primarily due to their ability to inhibit key enzymes involved in cell growth, proliferation, and survival signaling pathways.

Kinase inhibition is a major mechanism through which pyrimidine derivatives exert their antiproliferative effects. By acting as ATP-competitive inhibitors, they block the phosphorylation of downstream substrates, thereby disrupting signaling cascades essential for cancer cell progression.

Anaplastic Lymphoma Kinase (ALK) Inhibition: The ALK receptor tyrosine kinase is an oncoprotein implicated in various cancers, including non-small cell lung cancer (NSCLC). thieme-connect.comnih.gov A number of 2,4-dianilino-5-fluoropyrimidine derivatives have been developed as potent ALK inhibitors. nih.gov These compounds bind to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and activation. nih.gov This blockade inhibits downstream signaling through pathways such as Ras/Raf/MEK/ERK, which are vital for cell proliferation and survival. nih.gov Several derivatives have shown efficacy against both wild-type and crizotinib-resistant mutant forms of ALK. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer. nih.gov Various 5-substituted O4-alkylpyrimidine and 5-fluoro-N2,N4-diphenylpyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK2, CDK4, CDK6, and CDK9. nih.govrsc.org These molecules occupy the ATP-binding site of the CDK, preventing the kinase from phosphorylating its target proteins, such as the retinoblastoma protein (Rb). This action leads to cell cycle arrest, typically at the G1/S transition, and can induce apoptosis. mdpi.comresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily mediated by the VEGFR-2 signaling pathway. Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have emerged as powerful VEGFR-2 inhibitors. nih.gov These compounds target the ATP-binding site within the intracellular kinase domain of VEGFR-2 on endothelial cells. nih.gov By blocking VEGFR-2 autophosphorylation, they inhibit the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, thereby suppressing tumor-associated angiogenesis.

The following table summarizes the inhibitory activities of various pyrimidine derivatives against these key kinase targets.

| Derivative Class | Target Kinase | Specific Compound Example | Inhibitory Activity (IC₅₀) |

| 2,4-dianilino-5-fluoropyrimidine | ALK (wild-type) | 6f | <0.5 nM nih.gov |

| 2,4-dianilino-5-fluoropyrimidine | ALK (L1196M mutant) | 6f | 1.1 nM nih.gov |

| O4-alkyl-N2-arylsulfonamido-5-formylpyrimidine | CDK2 | 22j | 0.8 nM rsc.org |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | CDK9/cyclin T1 | 9g | 0.03 µM nih.gov |

| Thieno[2,3-d]pyrimidine | VEGFR-2 | 21e | 21 nM nih.gov |

| Furo[2,3-d]pyrimidine | VEGFR-2 | 15b | 71.3 nM nih.gov |

This table is interactive and can be sorted by column.

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form. nih.govnih.gov TNF-α is a potent pro-inflammatory cytokine involved in numerous autoimmune diseases. nih.gov

Researchers have discovered that non-hydroxamate 5-phenylpyrimidine-2,4,6-trione derivatives can act as selective inhibitors of TACE. nih.gov These compounds replace the commonly used hydroxamic acid moiety with a pyrimidine-2,4,6-trione core, which chelates the catalytic zinc ion in the TACE active site. This interaction blocks the enzyme's proteolytic activity, thereby preventing the release of active TNF-α and reducing inflammation. nih.gov Notably, these derivatives have demonstrated high selectivity for TACE over other related matrix metalloproteinases (MMPs), which is a critical feature for minimizing off-target effects. nih.gov

The table below shows the inhibitory concentration and selectivity profile of a lead 5-phenylpyrimidine-2,4,6-trione derivative.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity Profile (IC₅₀) |

| Lead Pyrimidine-2,4,6-trione | TACE | ~100 nM nih.gov | >10,000 nM against MMP-1, -2, -9, -13 nih.gov |

This table is interactive and can be sorted by column.

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of the pyrimidine scaffold are recognized as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of nucleic acids and amino acids, making it a key target in cancer and microbial chemotherapy. The inhibitory mechanism of these compounds involves blocking the active site of DHFR, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. This action disrupts the synthesis of vital cellular components and leads to cell death. nih.gov

The potency of DHFR inhibition by pyrimidine derivatives can be significant. For instance, certain 2,4-diamino-5-(2'-arylpropargyl)pyrimidine derivatives have demonstrated 50% inhibition concentration (IC50) values under 500 nM. Molecular docking studies reveal that these compounds establish conserved hydrogen bonds between their pyrimidine ring and the enzyme's active site. Furthermore, they engage in van der Waals interactions with critical residues such as Leu 22, Phe 31, Phe 34, Thr 56, Ser 59, and Ile 60, which enhances their binding affinity and inhibitory effect. One potent derivative, 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine, was found to be 3500-fold more potent than trimethoprim (B1683648) against human DHFR, highlighting the importance of the propargyl linkage and substitution at the C6 position of the pyrimidine ring for potent inhibition.

Other pyrimidine-based compounds have also shown strong DHFR inhibitory activity. A specific inhibitor, DHFR-IN-4, exhibits an IC50 value of 123 nM. medchemexpress.com Similarly, a thiazolo[4,5-d]pyridazine (B3050600) derivative demonstrated an IC50 of 0.06 μM, with its high affinity attributed to additional interactions with residues Phe31 and Arg22. nih.gov These findings underscore the versatility of the pyrimidine core in designing potent and selective DHFR inhibitors.

| Compound Class/Name | Target Enzyme | IC50 Value | Key Interactions |

| 2,4-diamino-5-(2'-arylpropargyl)pyrimidines | Human DHFR | < 500 nM | H-bonds with active site; van der Waals with Leu 22, Phe 31, etc. |

| Thiazolo[4,5-d]pyridazine derivative | DHFR | 0.06 µM | Interaction with Phe31 and Arg22 |

| DHFR-IN-4 | DHFR | 123 nM | Not specified |

| WR99210 | DHFR | < 0.075 nM | Not specified |

| Piritrexim | DHFR | 0.011 - 0.038 µM | Not specified |

Induction of Apoptosis in Cellular Models

Pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. One primary mechanism involves the induction of the intrinsic apoptotic pathway, which is centered on the mitochondria.

Studies on certain pyrimidine derivatives demonstrate their ability to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of key apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm and nucleus. mdpi.com The nuclear translocation of AIF can trigger caspase-independent DNA fragmentation. mdpi.com

Furthermore, the activation of caspases, which are key executioner enzymes in apoptosis, is a common outcome of treatment with pyrimidine derivatives. The process often involves the cleavage, and thus activation, of initiator caspases and executioner caspases like caspase-3. Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP). mdpi.com PARP cleavage is a well-established hallmark of apoptosis, and its detection via methods like Western blotting confirms the induction of this cell death pathway. The appearance of a sub-G1 peak in cell cycle analysis is another indicator of apoptosis, representing cells with fragmented DNA. mdpi.com

| Apoptotic Event | Observed Effect of Pyrimidine Derivatives |

| Protein Expression | Decrease in anti-apoptotic Bcl-2; Increase in pro-apoptotic Bax. mdpi.com |

| Mitochondrial Changes | Dissipation of mitochondrial membrane potential; Release of cytochrome c and AIF. mdpi.com |

| Caspase Activation | Cleavage and activation of executioner caspases (e.g., caspase-3). |

| Key Substrate Cleavage | Cleavage of Poly(ADP-ribose) polymerase (PARP). mdpi.com |

| DNA Fragmentation | Increase in sub-G1 cell population. mdpi.com |

Interaction with Cellular Signaling Pathways

Derivatives of this compound can modulate several critical cellular signaling pathways implicated in cell growth, proliferation, and survival. A prominent target for these compounds is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many types of cancer, contributing to uncontrolled cell proliferation and resistance to therapy. frontiersin.orgnih.gov

The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular processes. mdpi.com Upon activation by growth factors, PI3K phosphorylates lipids in the cell membrane, creating docking sites for the kinase AKT. mdpi.com This leads to the activation of AKT, which in turn phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin). mdpi.com The activation of this pathway promotes cell growth, survival, and proliferation. nih.gov

Several pyrimidine derivatives have been developed as inhibitors of key kinases within this pathway. frontiersin.org By targeting PI3K, AKT, or mTOR, these compounds can effectively block the downstream signaling events that drive cancer cell proliferation. researchgate.net For example, inhibition of this pathway can restore sensitivity to chemotherapy and induce apoptosis in tumor cells. frontiersin.org Network pharmacology and Western blot experiments have confirmed that certain pyrimidine-containing compounds can inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis. frontiersin.org The dysregulation of this pathway is also implicated in inflammatory skin diseases, suggesting a broader therapeutic potential for its inhibitors. nih.gov

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of pyrimidine derivatives are primarily attributed to their ability to inhibit key enzymes and transcription factors that mediate inflammatory responses. A major mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.govnih.gov COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. psu.edu

Several pyrimidine derivatives have demonstrated high selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov The IC50 values for COX-2 inhibition by some of these compounds are comparable to established selective inhibitors like meloxicam. nih.gov

In addition to COX inhibition, these compounds can suppress the activation of the nuclear factor-kappa B (NF-κB) transcription factor. psu.educlinicaleducation.org NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, cytokines, and inducible nitric oxide synthase (iNOS). psu.eduresearchgate.net By preventing the degradation of the inhibitory protein IκBα, pyrimidine derivatives can block the translocation of NF-κB to the nucleus, thereby down-regulating the expression of these inflammatory mediators. clinicaleducation.orgresearchgate.net This dual inhibition of both the COX-2 enzyme and its upstream transcriptional regulator, NF-κB, provides a comprehensive mechanism for their anti-inflammatory effects.

Modulation of Biological Targets and Pathways beyond Specific Disease Indications

The interaction between pyrimidine derivatives and their target enzymes has been extensively studied to elucidate the structural basis of their inhibitory activity. These studies are crucial for structure-based drug design and the optimization of lead compounds.

Molecular docking simulations are a key computational tool used to predict the binding modes of these ligands within the active site of an enzyme. researchgate.net For instance, in the case of DHFR, docking studies have shown that the pyrimidine ring of the inhibitor typically forms crucial hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov The phenyl and methyl substituents can then form additional hydrophobic and van der Waals interactions with other residues, which anchors the inhibitor firmly in place and contributes to its high binding affinity. nih.gov

Experimental techniques such as X-ray crystallography provide high-resolution structural data of the enzyme-ligand complex, confirming the binding orientation and specific molecular interactions predicted by docking studies. mdpi.com These studies have revealed that the binding of pyrimidine derivatives can induce conformational changes in the enzyme, a phenomenon known as "induced fit," which can further enhance binding affinity. nih.gov The binding affinities are quantified by parameters such as the inhibition constant (Ki) and the IC50 value, which have been determined for a wide range of pyrimidine derivatives against various metabolic enzymes, including carbonic anhydrases, cholinesterases, and α-glycosidase, with Ki values often in the nanomolar range. researchgate.netnih.gov

Characterizing the dynamic nature of protein-ligand interactions is essential for a complete understanding of molecular recognition. A combination of computational and experimental methods is employed to investigate these dynamic processes.

Molecular dynamics (MD) simulations are used to model the movement of the enzyme-ligand complex over time, providing insights into the stability of the interaction and the conformational flexibility of both the protein and the ligand. nih.govnih.gov These simulations can reveal how the ligand influences the protein's internal motions and can help identify transient pockets or conformational states that are important for binding. nih.gov This information is valuable for rationally designing modifications to the ligand to optimize its fit within the dynamic binding site. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for characterizing protein-ligand interactions in solution. nih.gov NMR can provide detailed information on which parts of the protein and ligand are in close contact. rdd.edu.iq Through relaxation measurements, NMR can uniquely characterize changes in the protein's internal dynamics upon ligand binding. nih.gov Combining MD simulations with NMR data allows for a cross-validation of results and provides a more accurate and dynamic picture of the binding event than either method alone. nih.gov These integrated approaches are particularly useful for studying interactions with challenging targets like those involving large, flexible protein surfaces. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Variation at the 5-Methyl Position on Biological Activity Profiles

The substituent at the 5-position of the pyrimidine (B1678525) ring plays a critical role in modulating the biological activity of 4-phenylpyrimidine (B189444) derivatives. While the 5-methyl group is a common starting point, variations at this position have been shown to significantly alter potency and cellular effects.

Research into 4-thiopyrimidine derivatives has provided direct insight into the impact of modifying the 5-methyl group. A study comparing a 5-methyl derivative, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, with its 5-hydroxymethyl analogue, {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol, revealed a substantial difference in cytotoxic activity. nih.govresearchgate.net The hydroxylation of the 5-methyl group to a 5-hydroxymethyl group was found to significantly enhance cytotoxicity against several cancer cell lines, including HeLa, K562, and CFPAC. researchgate.net This suggests that introducing a polar, hydrogen-bond-donating group at this position can lead to more favorable interactions with biological targets. The 5-methyl derivative was found to be nontoxic against CFPAC and normal HUVEC cells, while showing only weak activity against HeLa and K562 cell lines. nih.govresearchgate.net

In the context of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, exploration of 5-substituted O4-alkylpyrimidines has shown that other groups are also well-tolerated at this position. nih.gov Studies confirmed that while a 5-nitroso substituent was optimal in one series, 5-formyl and 5-acetyl groups also yielded potent compounds. nih.gov This indicates that electron-withdrawing groups at the C5 position can be beneficial for certain biological targets. Further studies on CDK inhibitors revealed that for dual CDK2 and CDK9 inhibition, the introduction of a methyl group at the C5 position of the pyrimidine core is particularly important for potency, especially against CDK9. acs.org

The data suggests that the 5-position is a key site for modification. Altering the methyl group to other functional groups, particularly those that can engage in hydrogen bonding or specific electronic interactions, can drastically change the biological profile of the parent compound.

| Compound Series | Substituent at 5-Position | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Thiopyrimidines | -CH3 | Weak to no cytotoxicity against tested cancer cell lines. | nih.govresearchgate.net |

| 4-Thiopyrimidines | -CH2OH | Significantly enhanced cytotoxicity compared to the 5-methyl analogue. | researchgate.net |

| O4-Alkylpyrimidines (CDK2 Inhibitors) | -NO, -CHO, -COCH3 | These electron-withdrawing groups were well-tolerated and led to potent inhibition. | nih.gov |

| 2,4-Diaminopyrimidines (CDK Inhibitors) | -CH3 | Important for enzyme potency, particularly for CDK9 inhibition. | acs.org |

Influence of Phenyl Ring Substitutions on Molecular Interactions

Substituents on the C4-phenyl ring are pivotal in defining the molecular interactions between the compound and its target. The nature, position, and electronic properties of these substituents can dictate binding affinity and selectivity.

In a series of 2,4,6-trisubstituted pyrimidines developed as anti-inflammatory and analgesic agents, specific halogen substitutions on the phenyl ring at the C6 position of the pyrimidine (analogous to the C4-phenyl position in the core scaffold) were shown to be highly effective. nih.gov Notably, compounds bearing a 2,4-dichlorophenyl group or a 3-bromophenyl group were identified as the most potent derivatives, suggesting that electron-withdrawing halogens at specific positions on the phenyl ring can enhance biological activity. nih.gov

Further SAR studies on pyrimidine derivatives targeting IL-6-stimulated STAT3 activation have shown that the position of the substituent on the benzene (B151609) ring is critical. rsc.org A compound with a chlorine atom at the meta-position of the benzene ring exhibited a 6.5-times greater inhibitory effect than a similar compound with chlorine at the para-position. rsc.org This highlights the sensitivity of molecular interactions to the precise placement of substituents, which can optimize binding within a specific protein pocket.

| Compound Series | Phenyl Ring Substituent | Observed Impact on Activity/Interactions | Reference |

|---|---|---|---|

| 2,4,6-Trisubstituted Pyrimidines | 2,4-Dichlorophenyl | Identified as a lead structure with potent anti-inflammatory and analgesic activity. | nih.gov |

| 2,4,6-Trisubstituted Pyrimidines | 3-Bromophenyl | Showed potent anti-inflammatory and analgesic activity. | nih.gov |

| Triazolopyrimidine Derivatives | meta-Chlorine | Significantly enhanced inhibitory effect on IL-6-stimulated STAT3 activation compared to para-substitution. | rsc.org |

| Triazolopyrimidine Derivatives | para-Chlorine | Less potent than the meta-substituted analogue. | rsc.org |

Role of Substituents at Other Pyrimidine Ring Positions (e.g., C2, C4, C6) on Potency and Selectivity

Modifications at the C2 and C6 positions of the pyrimidine ring, flanking the core 5-methyl-4-phenyl structure, are crucial for fine-tuning potency and selectivity. The steric and electronic properties of substituents at these positions can dramatically influence how the molecule fits into and interacts with its biological target. nih.gov

Studies on 2,4-disubstituted pyrimidines as cholinesterase inhibitors have shown that activity is sensitive to the steric and electronic parameters at both the C2 and C4 positions. nih.gov Similarly, in a series of O(4)-alkyl-N(2)-aryl-5-substituted-6-aminopyrimidines, the nature of the O(4)-alkyl substituent had a profound effect on CDK2 inhibitory activity. For instance, in one series, an O(4)-sec-butyl substituent conferred greater potency than an O(4)-cyclohexylmethyl group. nih.gov

Research on 5-hydroxymethylpyrimidines has explored a variety of substituents at the C4 position, demonstrating a clear structure-activity relationship. Derivatives with an aliphatic amino group at the C4-position were generally found to be less toxic to normal cells than those with a benzylsulfanyl group. mdpi.com Furthermore, within the amino-substituted series, bulkier constituents tended to exhibit better anticancer properties. mdpi.com This indicates that the size and nature of the C4 substituent can be manipulated to balance efficacy and toxicity.

For Janus kinase (JAK) inhibitors based on a 4- or 6-phenyl-pyrimidine scaffold, modifications have been designed to achieve high potency and selectivity. By designing a covalent binding tether that attaches to a unique cysteine residue in JAK3, researchers were able to convert poorly selective compounds into highly potent and selective inhibitors. nih.gov This exemplifies how strategic substitution at positions other than C4 and C5 can be used to achieve specific therapeutic profiles.

Conformational Aspects and Their Correlation with Biological Responses

Single-crystal X-ray diffraction studies have provided precise measurements of this conformational feature. In a series of 5-hydroxymethyl-2-phenylpyrimidine derivatives, the phenyl ring at the C2 position was twisted relative to the pyrimidine ring by angles ranging from approximately 9.5° to 26.4°. mdpi.com Similar analyses of 4-thiopyrimidine derivatives defined the molecular conformation by the dihedral angles between the pyrimidine ring and the aryl substituents at both the C2 and C4 positions. nih.govresearchgate.net

The observed conformation is influenced by the various substituents on the molecule. For instance, intramolecular interactions, such as a CH/π bond between the 5-methyl group and the C4-phenyl ring, can stabilize a particular conformation, leading to a characteristic tilting of the phenyl ring. nih.gov The variation in substituents at the 5-position can lead to significantly different hydrogen-bonding interactions and crystal packing, which reflects their different conformational preferences and potential intermolecular interactions in a biological context. researchgate.net The conformational flexibility of drug-like molecules is strongly dependent on their environment, and understanding these preferences is essential for predicting and explaining their biological responses. mdpi.com

Deriving Design Principles for Novel Analogues with Enhanced Specificity

Based on the detailed SAR and SPR analyses, several key design principles can be derived for the development of novel 5-methyl-4-phenylpyrimidine analogues with enhanced specificity and potency.

Exploit the 5-Position for Fine-Tuning Activity: The 5-methyl group is not sacrosanct. Replacing it with small, polar groups capable of hydrogen bonding, such as a hydroxymethyl group (-CH₂OH), can significantly increase cytotoxicity. researchgate.net Alternatively, introducing small electron-withdrawing groups like formyl (-CHO) or nitroso (-NO) can be beneficial for kinase inhibition. nih.gov This position is a prime target for introducing functionalities that can form specific interactions with the target protein to enhance affinity and selectivity.

Optimize Phenyl Ring Substitution for Target Complementarity: The C4-phenyl ring is a key recognition element. The placement and electronic nature of substituents are critical. Halogen atoms, particularly chlorine and bromine, have proven effective at enhancing potency. nih.gov Furthermore, the position of substitution (ortho, meta, or para) must be carefully considered, as it can drastically alter activity, with meta-substitution showing superior effects in some cases. rsc.org This suggests that mapping the target's binding pocket to guide the placement of substituents is a crucial strategy.